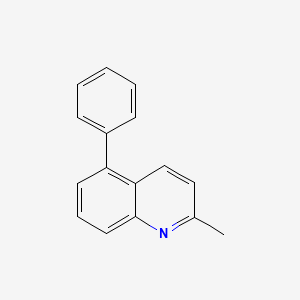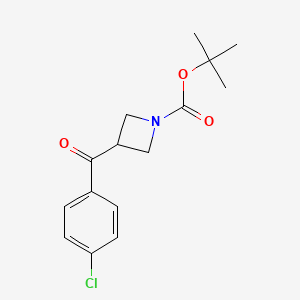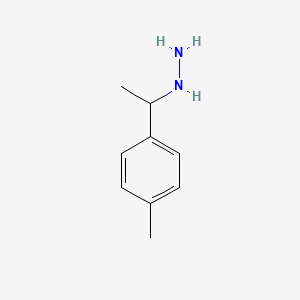![molecular formula C13H14ClIN2O2 B8625731 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester CAS No. 871819-22-6](/img/structure/B8625731.png)
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step reactions. One common method includes the halogenation of pyrrolopyridine derivatives. For instance, the chlorination of a pyrrolopyridine precursor can be achieved using phosphorus oxychloride, followed by iodination with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target proteins or enzymes, influencing their activity. Additionally, the pyrrolopyridine core can interact with various biological pathways, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various research fields .
Propriétés
Numéro CAS |
871819-22-6 |
|---|---|
Formule moléculaire |
C13H14ClIN2O2 |
Poids moléculaire |
392.62 g/mol |
Nom IUPAC |
tert-butyl 7-chloro-4-iodo-3-methylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14ClIN2O2/c1-7-6-17(12(18)19-13(2,3)4)10-9(7)8(15)5-16-11(10)14/h5-6H,1-4H3 |
Clé InChI |
KXEKHYJVGLGJQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C(=CN=C2Cl)I)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)





![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)

